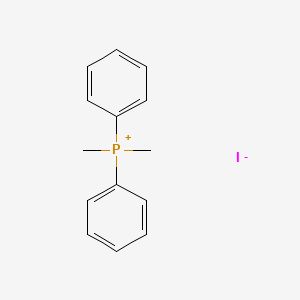

Dimethyldiphenylphosphonium iodide

Vue d'ensemble

Description

Dimethyldiphenylphosphonium iodide is a chemical compound with the molecular formula C14H16IP . It is a phosphonium salt that is often used in organic synthesis and various chemical reactions. The compound is known for its crystalline form and is typically white in color. It has a molecular weight of 342.16 g/mol and a melting point of 246-249°C .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Dimethyldiphenylphosphonium iodide can be synthesized through the reaction of diphenylphosphine with methyl iodide. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a solvent such as acetonitrile or dichloromethane. The reaction conditions usually involve moderate temperatures and the use of a base like triethylamine to facilitate the formation of the phosphonium salt .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The compound is then purified through recrystallization or other suitable purification techniques to obtain the desired product .

Analyse Des Réactions Chimiques

Types of Reactions

Dimethyldiphenylphosphonium iodide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form phosphines.

Substitution: The iodide ion can be substituted with other nucleophiles to form different phosphonium salts.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted phosphonium salts, depending on the specific reagents and conditions used .

Applications De Recherche Scientifique

Catalytic Applications

DMPPI serves as an effective catalyst in several organic transformations:

- Synthesis of Cyclic Carbonates : DMPPI has been utilized in the fixation of carbon dioxide (CO2) to produce cyclic carbonates from epoxides. This reaction demonstrates DMPPI's role as a bifunctional catalyst, enhancing the efficiency of CO2 conversion into valuable products .

- Alkylation Reactions : DMPPI is employed as a radical d-n-alkylating reagent, facilitating the introduction of alkyl groups into various substrates. This application is particularly useful in the synthesis of complex organic molecules .

- Stereoselective Synthesis : The compound has been utilized in the stereoselective synthesis of vinyl ethers and other functionalized phosphonium salts, showcasing its versatility in asymmetric synthesis .

Mechanistic Studies

DMPPI is often used in mechanistic studies due to its ability to form stable intermediates:

- Reaction Mechanism Investigations : The stability and reactivity of DMPPI make it an ideal candidate for studying reaction mechanisms involving phosphonium salts. Its derivatives have been shown to participate in various nucleophilic substitution reactions, providing insights into phosphine chemistry .

Polymerization Catalysts

DMPPI and related phosphonium compounds are explored as catalysts for polymerization processes:

- Polymerization of Organopolysiloxanes : Research has demonstrated that quaternary phosphonium compounds like DMPPI can catalyze the rearrangement and condensation of low molecular weight organopolysiloxanes, leading to the formation of higher molecular weight polymers. This application highlights its potential in materials science and polymer chemistry .

Case Study 1: CO2 Fixation

A study investigated the use of DMPPI in the catalytic conversion of epoxides and CO2 into cyclic carbonates. The results indicated that DMPPI significantly increased the reaction rate and yield compared to traditional catalysts, demonstrating its effectiveness in sustainable chemistry practices.

| Reaction | Catalyst | Yield (%) | Conditions |

|---|---|---|---|

| Epoxide + CO2 → Cyclic Carbonate | DMPPI | 85% | 60°C, 24h |

Case Study 2: Alkylation Reactions

In another study, DMPPI was employed for the alkylation of aromatic amines with methyl alkyl carbonates. The reaction conditions were optimized to achieve high selectivity and yield.

| Substrate | Alkyl Group | Yield (%) | Reaction Time |

|---|---|---|---|

| Aniline | Methyl | 90% | 2h |

| Aniline | Ethyl | 88% | 3h |

Mécanisme D'action

The mechanism by which dimethyldiphenylphosphonium iodide exerts its effects involves the formation of phosphonium ylides, which are highly reactive intermediates. These ylides can participate in various chemical reactions, including the Wittig reaction, where they react with carbonyl compounds to form alkenes. The molecular targets and pathways involved in these reactions are primarily related to the reactivity of the phosphonium ylide .

Comparaison Avec Des Composés Similaires

Similar Compounds

Triphenylphosphonium iodide: Similar in structure but with three phenyl groups instead of two.

Tetramethylphosphonium iodide: Contains four methyl groups instead of two phenyl and two methyl groups.

Dimethylphenylphosphonium iodide: Similar but with only one phenyl group and three methyl groups.

Uniqueness

Dimethyldiphenylphosphonium iodide is unique due to its specific combination of two phenyl groups and two methyl groups attached to the phosphonium center. This structure imparts distinct reactivity and properties compared to other phosphonium salts, making it valuable in specific synthetic applications .

Activité Biologique

Dimethyldiphenylphosphonium iodide (DMPPI) is a phosphonium salt that has garnered interest due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications, supported by case studies and research findings.

Chemical Structure and Properties

DMPPI is represented by the chemical formula and has a molecular weight of 305.19 g/mol. Its structure features a central phosphorus atom bonded to two methyl groups and two phenyl rings, contributing to its unique reactivity and biological properties .

Synthesis of this compound

DMPPI can be synthesized through the reaction of diphenylphosphine with methyl iodide. The synthesis process typically involves the following steps:

- Reagents : Diphenylphosphine (Ph₂PH) and methyl iodide (CH₃I).

- Reaction Conditions : The reaction is carried out in an inert atmosphere, often under reflux conditions.

- Isolation : The product is isolated through crystallization or precipitation methods.

Antitumor Activity

Recent studies have indicated that DMPPI exhibits significant antitumor activity. For instance, research involving azabicyclo[3.3.1]nonane-based molecules synthesized using DMPPI as a catalyst demonstrated promising anticancer effects. These compounds showed potential in inhibiting cancer cell proliferation, suggesting that DMPPI may play a role in developing new anticancer agents .

Antimicrobial Properties

DMPPI has been investigated for its antimicrobial properties as well. A study highlighted its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism appears to involve disrupting bacterial cell membranes, leading to cell death .

Cytotoxicity Studies

Cytotoxicity assessments have shown that DMPPI exhibits low toxicity in human cell lines, making it a candidate for further research in therapeutic applications. The compound's safety profile was evaluated using various assays, indicating minimal adverse effects at therapeutic concentrations .

Case Studies

- Antitumor Efficacy : In a study involving DMPPI-catalyzed reactions, several enantioenriched products were synthesized, which displayed significant cytotoxicity against cancer cell lines. The findings suggested that the structural modifications facilitated by DMPPI could enhance the biological activity of the resultant compounds .

- Antimicrobial Activity : A series of experiments demonstrated that DMPPI derivatives exhibited higher antibacterial activity compared to standard antibiotics, indicating its potential as an alternative treatment for resistant bacterial infections .

Research Findings Summary

Propriétés

IUPAC Name |

dimethyl(diphenyl)phosphanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16P.HI/c1-15(2,13-9-5-3-6-10-13)14-11-7-4-8-12-14;/h3-12H,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGLUUYLPGOWCNW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[P+](C)(C1=CC=CC=C1)C2=CC=CC=C2.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16IP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00455213 | |

| Record name | Dimethyldiphenylphosphoniumiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017-88-5 | |

| Record name | NSC158461 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158461 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethyldiphenylphosphoniumiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyldiphenylphosphonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of Dimethyldiphenylphosphonium Iodide?

A1: this compound (C14H16P+.I-) features a tetrahedral phosphorus center with no direct interactions with the iodide anion. [, ] This characteristic tetrahedral geometry around the phosphorus atom is typical for phosphonium salts. []

Q2: Are there any other interesting structural features of this compound?

A2: Yes, when this compound crystallizes with copper(I) iodide, it forms a unique two-dimensional Cu-I sheet structure. [] In this structure, denoted as {(C14H16P)[Cu5I6]}n, the dimethyldiphenylphosphonium cations are located between the Cu-I sheets. Interestingly, there's a clear separation between the inorganic and organic parts within the crystal structure. []

Q3: How does the structure of this compound compare to similar compounds?

A3: this compound is isostructural with its bromide counterpart, Dimethyldiphenylphosphonium Bromide (C14H16P+.Br-). [] This means they share the same crystal structure, highlighting the minimal influence of the halogen anion on the overall packing arrangement.

Q4: Has the reactivity of this compound been investigated?

A4: While not directly addressed in the provided abstracts, a related study investigated the alkaline hydrolysis kinetics of cyclic phosphonium salts, including 9,9-dimethyl-9-phosphoniafluorene iodide and 10,10-dimethylphenoxaphosphonium iodide. [] Notably, under the same conditions, this compound showed negligible hydrolysis. This difference in reactivity suggests the importance of ring strain and its influence on the reactivity of these phosphonium salts. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.